14-(4-Fluorophenyl)-17-[(2-methoxyphenyl)methyl]-4,7-dioxa-12,13,17-triazatetracyclo[8.7.0.0^{3,8}.0^{11,15}]heptadeca-1,3(8),9,11,13,15-hexaene
Description
This compound is a tetracyclic heterocyclic molecule featuring a fused ring system containing two oxygen atoms (4,7-dioxa) and three nitrogen atoms (12,13,17-triaza). Key structural elements include:
- 4-Fluorophenyl substituent at position 14, which may enhance lipophilicity and influence binding interactions in biological systems.
- Tetracyclic framework with a hexaene conjugation system, suggesting possible aromaticity and electronic delocalization.
The compound’s structural complexity necessitates advanced crystallographic methods (e.g., SHELX programs) for precise determination .
Properties
IUPAC Name |
14-(4-fluorophenyl)-17-[(2-methoxyphenyl)methyl]-4,7-dioxa-12,13,17-triazatetracyclo[8.7.0.03,8.011,15]heptadeca-1,3(8),9,11,13,15-hexaene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20FN3O3/c1-31-22-5-3-2-4-17(22)14-30-15-20-25(16-6-8-18(27)9-7-16)28-29-26(20)19-12-23-24(13-21(19)30)33-11-10-32-23/h2-9,12-13,15H,10-11,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLRRIQNOJVXGPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CN2C=C3C(=NN=C3C4=CC5=C(C=C42)OCCO5)C6=CC=C(C=C6)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Molecular Formula and Weight
- Molecular Formula : C₂₃H₂₃F N₃O₂
- Molecular Weight : 363.49 g/mol
Structural Features
The compound features a tetracyclic structure with multiple functional groups that may contribute to its biological activity. The presence of fluorine and methoxy groups suggests potential interactions with biological targets.
Pharmacological Profile
Research indicates that compounds similar to 14-(4-Fluorophenyl)-17-[(2-methoxyphenyl)methyl]-4,7-dioxa-12,13,17-triazatetracyclo[8.7.0.0^{3,8}.0^{11,15}]heptadeca-1,3(8),9,11,13,15-hexaene exhibit a range of biological activities:
- Antitumor Activity : Some studies have shown that related compounds can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines.
- Antifungal Properties : Research has identified structural analogs that demonstrate antifungal activity against strains like Candida albicans, potentially through inhibition of specific kinases involved in fungal growth.
- Neuropharmacological Effects : Compounds with similar structures have been explored for their effects on the central nervous system, including analgesic and anxiolytic properties.
Antitumor Activity
A study conducted on a series of tricyclic compounds demonstrated that modifications at the phenyl and methoxy positions significantly enhanced cytotoxicity against breast cancer cells (MCF-7). The compound's mechanism was linked to the disruption of microtubule dynamics, leading to cell cycle arrest at the G2/M phase.
Antifungal Activity
In vitro studies assessed the efficacy of related compounds against Candida albicans, revealing that certain derivatives inhibited fungal growth by interfering with ergosterol biosynthesis. Molecular docking simulations suggested strong binding affinities to target enzymes critical for fungal viability.
Neuropharmacological Studies
A recent investigation into the neuropharmacological effects of structurally similar compounds indicated potential as novel analgesics. Behavioral assays in rodent models showed reduced pain responses without significant side effects typically associated with opioid analgesics.
Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural and functional similarities/differences between the target compound and related heterocycles:
Table 1. Structural Comparison of Tetracyclic and Pentacyclic Analogs
Key Observations:
Ring System Diversity :
- The target compound’s dioxa-triaza system contrasts with analogs like the pentazatetracyclic () or hexaazatricyclic () frameworks. Oxygen-rich systems (e.g., 4,7-dioxa) may enhance solubility compared to nitrogen-dense analogs .
Substituent Effects: The 4-fluorophenyl group is shared with and , suggesting a common strategy to modulate electronic properties and bioavailability. Replacing fluorine with chlorine () could alter steric and electronic profiles .
Physicochemical Properties :
- Analogs with carbonyl groups () exhibit distinct IR profiles (e.g., 1732 cm⁻¹ for ketones) , whereas the target compound’s conjugated hexaene system may favor UV-Vis absorption.
- High crystallographic reliability (R factor = 0.035 in ) underscores the importance of structural validation tools like SHELXL .
Research Implications and Gaps
- Structural Data : The target compound lacks reported crystallographic data; refinement via SHELX programs could resolve conformational details .
- Activity Studies : Comparative bioassays with analogs (e.g., ) are needed to correlate substituents with efficacy.
- Synthetic Routes : and provide templates for constructing fused oxygen-nitrogen heterocycles, which could guide synthesis optimization.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
